molecular formula C8H11N3 B1442909 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1159882-42-4

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1442909
CAS No.: 1159882-42-4
M. Wt: 149.19 g/mol
InChI Key: SOTVGSLUVOXBFX-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a partially saturated pyrido[3,4-d]pyrimidine scaffold with a methyl substituent at the 2-position. This core structure is a key pharmacophore in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymatic ATP-binding sites . Pyrido[3,4-d]pyrimidines are renowned for their synthetic versatility and broad biological activities, including kinase inhibition, antimicrobial effects, and applications in anticancer therapies . The 5,6,7,8-tetrahydro modification enhances solubility and metabolic stability compared to fully aromatic analogs, making it a preferred scaffold in drug discovery .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-10-4-7-2-3-9-5-8(7)11-6/h4,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTVGSLUVOXBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712378
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159882-42-4
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
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Biological Activity

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[3,4-d]pyrimidine family, which is known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.

  • IUPAC Name : this compound
  • CAS Number : 1159882-42-4
  • Molecular Formula : C8H11N3
  • Molecular Weight : 149.19 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a review highlighted various compounds within this class that demonstrated cytotoxic effects against multiple cancer cell lines. Specifically, some derivatives showed IC50 values indicating potent inhibition of cell growth at low concentrations (Table 1) .

CompoundCell Line TestedIC50 (µg/mL)
Compound ASGC-79011.07 ± 0.22
Compound BA5490.61 ± 0.19
Compound CHepG20.51 ± 0.13

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and enzymes critical for cancer cell proliferation and survival. For example, some studies have shown that related compounds inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in rapidly dividing cells .

Neuroprotective Effects

Emerging research suggests that certain pyrido[3,4-d]pyrimidine derivatives may also possess neuroprotective properties. These compounds have been tested in models of neurodegenerative diseases and have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Study on Cytotoxicity

In a controlled study involving various pyrido[3,4-d]pyrimidine derivatives, researchers reported significant cytotoxicity against gastric cancer cell lines (SGC-7901). The study utilized a series of structural modifications to assess the relationship between chemical structure and biological activity. The findings indicated that specific substitutions on the pyrido ring enhanced anticancer activity .

Kinase Inhibition Assays

Another study focused on the kinase inhibition profile of selected derivatives. The results demonstrated that certain compounds effectively inhibited tyrosine kinases involved in cancer progression. The structure-activity relationship (SAR) analysis revealed that modifications at the C2 position significantly impacted inhibitory potency .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidine exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, modifications at the nitrogen positions can enhance cytotoxicity against human cancer cells, suggesting a promising avenue for drug development aimed at specific types of cancer .

2. Neuroprotective Effects
The compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neurons by reducing oxidative stress and inflammation. Experimental studies have indicated that it may enhance cognitive function and memory retention in animal models .

3. Antimicrobial Properties
In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial activity against various bacterial strains. This property is particularly valuable in the development of new antibiotics to combat resistant strains .

Agricultural Applications

1. Pesticide Development
The compound's unique structure has been explored for its potential use in developing novel pesticides. Research has shown that certain derivatives can act as effective insecticides and fungicides, providing a sustainable alternative to conventional agrochemicals. The ability to target specific pests while minimizing environmental impact is a significant advantage .

Materials Science

1. Polymer Chemistry
In materials science, this compound has been investigated as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers can find applications in coatings and composites where durability is crucial .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; potential for drug development
Neuroprotective EffectsReduces oxidative stress; enhances cognitive function in animal models
Antimicrobial PropertiesEffective against resistant bacterial strains; potential for new antibiotic formulations
Pesticide DevelopmentNovel insecticides with reduced environmental impact; effective against target pests
Polymer ChemistrySynthesis of polymers with improved mechanical properties for industrial applications

Comparison with Similar Compounds

Key Observations:

Substituent Position : Methyl at C2 (as in 2-methyl derivatives) enhances kinase selectivity by optimizing hydrophobic interactions in the ATP-binding pocket . Chloro or trifluoromethyl groups at C4/C2 improve potency but may reduce solubility .

Ring Saturation : Saturated 5,6,7,8-tetrahydro derivatives exhibit better metabolic stability than fully aromatic analogs, critical for in vivo efficacy .

Selectivity : AXL-selective inhibitors (e.g., ZH-12) avoid retinal toxicity associated with dual AXL/Mer inhibition, demonstrating the importance of substituent tailoring .

Pharmacological Profiles

  • ERK2 Inhibition: 2-Methyl derivatives show nanomolar inhibition (IC₅₀ ~10–100 nM) via hydrogen bonding with catalytic lysines (Lys45/48) and π-π interactions with Tyr27/30 residues . Comparatively, SCH772984 achieves sub-nanomolar potency by occupying multiple binding pockets .
  • ATR Inhibition : Chloro-substituted analogs (e.g., ZH-1, IC₅₀ = 53.26 nM) are less potent than AZD6738 (IC₅₀ = 6.50 nM) but serve as leads for structural optimization .
  • AXL Inhibition: Trifluoromethyl and benzyl groups at C2/C7 (e.g., ZH-12) achieve single-digit nanomolar activity (IC₅₀ = 6.81 nM) with >100-fold selectivity over Mer kinase .

Preparation Methods

Cyclization from 2-Aminonicotinic Acid Derivatives

One common approach starts with 2-aminonicotinic acid, which undergoes condensation with urea to form an intermediate pyrimidine ring system. This intermediate is then treated with phosphoryl chloride (POCl₃) to generate a chlorinated pyrimidine intermediate. Subsequent reaction with tetrahydropyridine derivatives under controlled conditions leads to the formation of the bicyclic this compound core.

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate
1 2-Aminonicotinic acid + urea Heating, solvent (e.g., ethanol) Intermediate pyrimidine derivative
2 Intermediate + POCl₃ Reflux, inert atmosphere Chlorinated pyrimidine intermediate
3 Chlorinated intermediate + tetrahydropyridine Controlled temperature, catalyst Bicyclic this compound

This method provides a reliable route to the bicyclic core and allows for further functionalization if needed.

Use of Catalysts and Controlled Reaction Conditions

Catalysts such as Lewis acids or bases may be employed to promote cyclization and improve yields. Reaction parameters such as temperature (often between 80–150 °C), solvent polarity, and reaction time are optimized to minimize side reactions and maximize purity.

Reduction and Substitution Reactions

Following core formation, reduction reactions using reagents like sodium borohydride can modify substituents on the bicyclic system. Oxidation reactions (e.g., with potassium permanganate) and nucleophilic substitution reactions are also used to generate derivatives with varied biological activities.

Advanced Synthetic Techniques for Scale-Up

For industrial or large-scale synthesis, continuous flow synthesis and automated reactor systems are utilized. These technologies enable:

  • Enhanced control over reaction parameters.
  • Improved reproducibility and product consistency.
  • Safer handling of reactive intermediates.

High-purity reagents and stringent quality control protocols are critical to ensure the final product meets required specifications.

Comparative Data Table of Preparation Steps and Conditions

Preparation Step Reagents/Conditions Purpose/Outcome Notes
Cyclization of 2-aminonicotinic acid Urea, heat, ethanol solvent Formation of pyrimidine intermediate Requires controlled heating
Chlorination POCl₃, reflux Formation of chlorinated intermediate Moisture sensitive, inert atmosphere
Cyclization with tetrahydropyridine Catalyst, 80–150 °C, solvent choice Formation of bicyclic core Temperature and solvent critical
Reduction Sodium borohydride Functional group modification Mild reducing agent, selective
Oxidation Potassium permanganate Oxidative transformations Strong oxidant, careful control needed
Substitution Various nucleophiles Derivative synthesis Depends on nucleophile reactivity

Research Findings on Preparation Efficiency and Optimization

  • Multi-step synthesis requires optimization of each step to balance yield and purity.
  • Catalysts and reaction conditions significantly affect the cyclization efficiency.
  • Continuous flow methods have demonstrated improved yields and scalability compared to batch reactions.
  • Quality control using chromatographic and spectroscopic methods ensures consistent product quality.
  • The choice of solvent and temperature directly impacts the selectivity of the methylation and ring closure steps.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm regiochemistry. For example, methyl protons at δ 2.3–2.5 ppm (singlet) and pyrimidine carbons at δ 155–160 ppm .
  • IR : Stretching vibrations for C=N (1650–1680 cm⁻¹) and NH (3200–3300 cm⁻¹) validate the pyridopyrimidine core .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for Cl/Br-containing analogs (e.g., [M+H]⁺ = 261.1234 for C₁₃H₁₇N₄O) .

How can contradictory data on biological activity be resolved?

Advanced
Contradictions often arise from assay conditions. For example, antimicrobial activity of 7-benzyl derivatives varies with bacterial strains (MIC = 2–64 µg/mL). Standardized protocols (CLSI guidelines) and controls (e.g., ciprofloxacin) improve reproducibility. Synergistic effects with adjuvants (e.g., EDTA) may enhance activity against resistant strains .

What are typical biological targets for pyridopyrimidine derivatives?

Q. Basic

  • Enzyme Inhibition : DHFR (folate metabolism), kinases (cancer signaling), and biotin carboxylase (fatty acid synthesis) .
  • Antimicrobial Targets : DNA gyrase (Gram-negative bacteria) and efflux pump regulators .

What strategies optimize solubility for in vivo studies?

Q. Advanced

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 4-methoxy derivatives achieve >10 mg/mL in PBS) .
  • Prodrug Design : Phosphate esters or PEGylation enhance bioavailability (e.g., 3-fold increase in plasma half-life) .
  • Co-solvents : Use of DMSO:water (1:4) or cyclodextrin inclusion complexes .

How is purity assessed during synthesis?

Q. Basic

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm. Purity >95% is standard .
  • TLC : Silica gel GF₂₅₄ with chloroform:methanol (9:1) as eluent; Rf = 0.4–0.6 .

How do structure-activity relationship (SAR) studies enhance selectivity?

Q. Advanced

  • Substituent Effects : 2-Methyl groups increase lipophilicity (logP = 1.8 vs. 1.2 for non-methylated), improving blood-brain barrier penetration.
  • Ring Modifications : Replacing pyrido with thieno rings (e.g., tetrahydrobenzo[4,5]thieno derivatives) boosts antibacterial activity (MIC reduced by 50%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

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